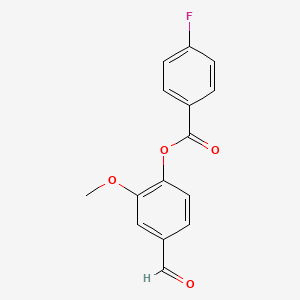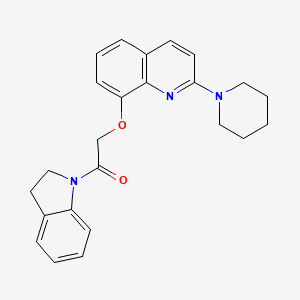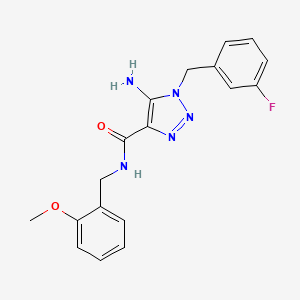
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of different starting materials such as antipyrine derivatives, aminoguanidine, and semicarbazide with appropriate reagents to introduce the desired functional groups . The synthesis processes are typically followed by characterization using spectral data like 1H-NMR, 13C-NMR, IR, MS, and sometimes X-ray crystallography to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For instance, X-ray crystallography has been used to determine the crystal structures, while FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations, have been employed to study the vibrational frequencies and molecular conformations . These studies provide insights into the geometrical parameters and electronic properties of the molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through different analyses, such as natural bond orbital (NBO) analysis, Fukui functions, and molecular electrostatic potential (MEP) maps. These analyses help identify the most reactive sites in the molecules and predict their behavior in various chemical reactions, such as electrophilic attacks or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely linked to their molecular structures. For example, the presence of electron-donating or withdrawing groups can influence the electronic properties, such as the HOMO-LUMO gap, which in turn affects the reactivity and stability of the compounds . The hyperpolarizability and NBO analysis provide information on the nonlinearity and charge delocalization within the molecules, which are important for understanding their potential applications .
科学的研究の応用
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
This review discusses the utility of measuring human urinary carcinogen metabolites, including those from tobacco, for cancer research. Such assays provide crucial information about carcinogen dose, exposure differentiation, and metabolism in humans, essential for studies on tobacco products and strategies for cancer harm reduction (Hecht, 2002).
Synthesis of Pyrazole Heterocycles
The article highlights the importance of pyrazole moiety in medicinal chemistry, demonstrating its wide biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis methods for pyrazole derivatives, which could be analogous in complexity and utility to the compound , are reviewed (Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Synthesis of Medicinal Precursors
This review focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, underlining their broad applicability in medicinal and pharmaceutical industries. Such research demonstrates the continuous need for innovative synthesis methods in drug discovery, potentially relevant to the synthesis of complex compounds like N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Parmar et al., 2023).
Acetamide and Formamide Derivatives: Bioactivity Update
The review updates the toxicological profile of acetamide, formamide, and their derivatives, highlighting their commercial importance and biological consequences. Understanding the toxicity and biological interactions of such compounds is critical for evaluating their safety and therapeutic potential (Kennedy, 2001).
Xylan Derivatives for Biopolymer Applications
The modification of xylan into biopolymer ethers and esters for specific applications showcases the versatility of chemical modifications in creating materials with desired properties. Such research can inspire the exploration of chemical modifications for compounds like N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for various applications (Petzold-Welcke et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(22-3,14-21-2)13-19-16(20)18(9-11-23-12-10-18)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSGAFDQWGPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)
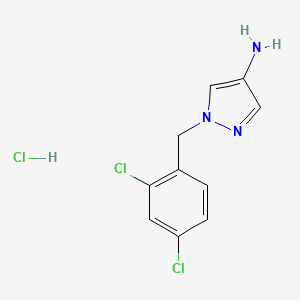
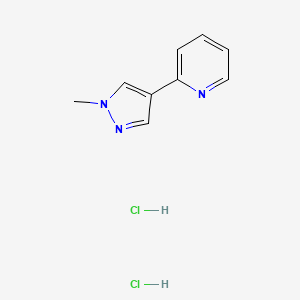
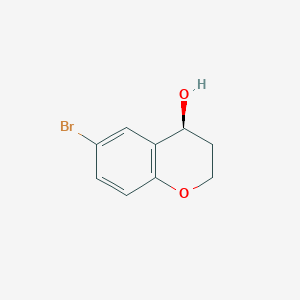

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

